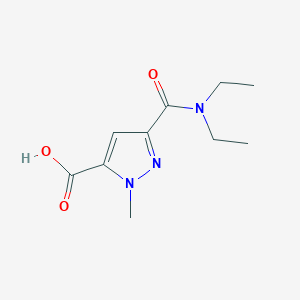
3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H11ClN2O2 and its molecular weight is 238.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Chemical Derivatives : This compound's derivatives, such as 5- and 6-(2-aminoethyl)-indole-3-acetic acids, are used in the design of research tools like immobilized forms of indole-3-acetic acid and its conjugates with biochemical tags or molecular probes (Ilić et al., 2005).
Molecular Docking Studies : These derivatives have been synthesized and used for molecular docking studies to predict binding interactions with target proteins, indicating their utility in drug design and development (Ganga Reddy et al., 2022).
Novel Synthesis Methods : Research includes developing one-pot synthesis methods for heterocyclic beta-chlorovinyl aldehydes using Vilsmeier reagent, showcasing the compound's versatility in chemical synthesis (Majo & Perumal, 1996).
Biochemical and Biological Research
Antimicrobial Activities : Indole-2-carboxylic acid derivatives have demonstrated significant antibacterial and moderate antifungal activities, contributing to research in antimicrobial agents (Raju et al., 2015).
Synthetic Applications in Pharmacology : The synthesis of novel indole carboxylic acids and derivatives contributes to pharmacological research, particularly in exploring new therapeutic agents (Park et al., 2008).
Receptor Antagonists Development : Specific derivatives, such as 3-substituted 1H-indole-2-carboxylic acid, have been identified as potent and selective antagonists for receptors like CysLT1, demonstrating their potential in developing new drugs (Chen et al., 2016).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biochemical and pharmacological studies. Unfortunately, specific information about the mechanism of action of “3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid” is not available in the literature .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-6-1-2-9-8(5-6)7(3-4-13)10(14-9)11(15)16/h1-2,5,14H,3-4,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPLGERAJDQHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
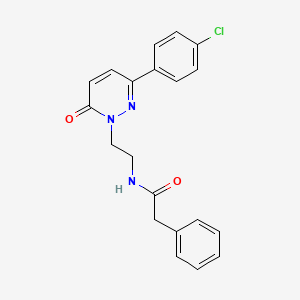
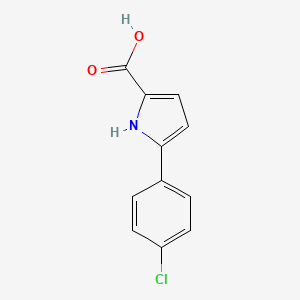
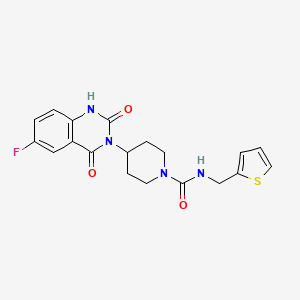
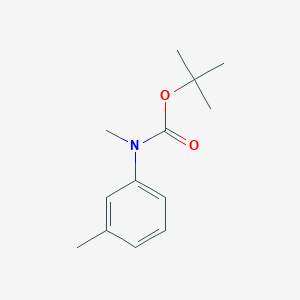
![3-(3,5-Dimethyl-1-pyrazolyl)-6-[4-(4-fluorophenyl)-1-piperazinyl]-1,2,4,5-tetrazine](/img/structure/B2559245.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2559248.png)

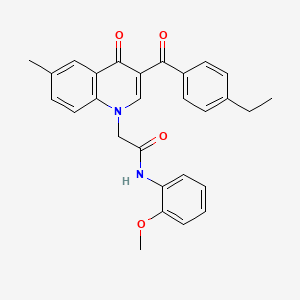
![N-(4-{[4-(1,2-benzisoxazol-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2559252.png)
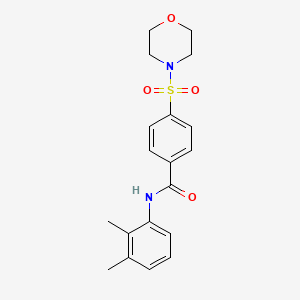

![5-(2,5-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2559255.png)
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2559260.png)
